molecular formula C18H26O5 B1669699 Cytosporone B CAS No. 321661-62-5

Cytosporone B

Cat. No. B1669699
CAS RN: 321661-62-5
M. Wt: 322.4 g/mol
InChI Key: UVVWQQKSNZLUQA-UHFFFAOYSA-N
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Description

Cytosporone B is a fungal metabolite closely related to phomposin C . It is the first known agonist for the nuclear orphan receptor Nur77 . It has a strong affinity for Nur77 and stimulates the transactivational activity of Nur77 .


Synthesis Analysis

The key to the synthesis of Cytosporone B is the construction of the 2-phenylacetic acid skeleton . Many methods have been reported, such as the self-condensation of dimethyl 1,3-acetonedicarboxylate, decarboxylation of 2-phenylmalonic acids, and oxidation of allylbenzene .


Molecular Structure Analysis

Cytosporone B has a molecular formula of C18H26O5 and a molecular weight of 322.40 . It is also known as 3,5-Dihydroxy-2-(1-oxooctyl)-benzeneacetic acid, ethyl ester .


Chemical Reactions Analysis

Cytosporone B has shown excellent bioactivity for control of Geotrichum citri-aurantii with a median effect concentration (EC 50) of 26.11 μg/mL and a minimum inhibitory concentration (MIC) of 105 μg/mL .


Physical And Chemical Properties Analysis

Cytosporone B is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL .

Mechanism of Action

Target of Action

Cytosporone B (Csn-B) is a specific agonist for the nuclear orphan receptor Nur77 . Nur77, also known as NR4A1, is a transcription factor that plays diverse roles in many tumors, including melanoma, colorectal cancer, breast cancer, and hepatocellular cancer, to regulate cell growth and apoptosis .

Mode of Action

Csn-B physically binds to Nur77 and activates its transactivational activity . This interaction stimulates the translocation of Nur77 to mitochondria, which induces apoptosis . In addition, Csn-B can block the interaction between Nur77 and another nuclear receptor, PPARγ, thereby enhancing the inhibitory effect of Nur77 on cancer progression .

Biochemical Pathways

Csn-B affects several biochemical pathways through its interaction with Nur77. For instance, it has been shown to alter the morphology of Geotrichum citri-aurantii, a fungus, by causing distortion of the mycelia and loss of membrane integrity . This leads to changes in the expression of genes related to metabolic production and cell membrane . In the context of cancer, Csn-B can inhibit the absorption of exogenous fatty acids by cancer cells, thereby suppressing their proliferation .

Pharmacokinetics

It has been shown that administration of csn-b to mice infected with influenza virus reduces lung viral loads and improves pulmonary function . This suggests that Csn-B can be effectively delivered to target tissues in vivo.

Result of Action

The action of Csn-B results in a variety of molecular and cellular effects. In the context of fungal infection, Csn-B can alter the morphology of the fungus and cause loss of membrane integrity . In cancer, Csn-B can inhibit cell proliferation and induce apoptosis . It can also enhance the immune response against cancer by increasing CD8+ T-cell infiltration and cytotoxicity .

Action Environment

The efficacy and stability of Csn-B can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the binding of Csn-B to Nur77 . Additionally, the physiological state of the target cells, such as their metabolic status, can also influence the action of Csn-B .

Safety and Hazards

Cytosporone B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Cytosporone B has been shown to reduce lung viral loads and improve pulmonary function in mice infected with influenza virus . It has also been suggested as a promising biological preservative to control citrus decay . Furthermore, it has been found to have potential therapeutic applications in the treatment of cancer and hypoglycemia .

properties

IUPAC Name

ethyl 2-(3,5-dihydroxy-2-octanoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-5-6-7-8-9-15(20)18-13(11-17(22)23-4-2)10-14(19)12-16(18)21/h10,12,19,21H,3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVWQQKSNZLUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1O)O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443557
Record name CYTOSPORONE B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytosporone B

CAS RN

321661-62-5
Record name CYTOSPORONE B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytosporone B
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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